1-Iodo-4-(trifluoromethoxy)benzene
Overview
Description
1-Iodo-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H4F3IO. It is a derivative of benzene, where an iodine atom and a trifluoromethoxy group are substituted at the para positions. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of iodobenzene with trifluoromethyl bromide, followed by a substitution reaction to introduce the trifluoromethoxy group . Another method includes the direct iodination of trifluoromethoxybenzene under specific conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound is utilized in the development of radiolabeled molecules for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1-iodo-4-(trifluoromethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of the iodine and trifluoromethoxy groups. These functional groups influence the compound’s reactivity and interaction with other molecules. The iodine atom, being a good leaving group, facilitates substitution reactions, while the trifluoromethoxy group enhances the compound’s stability and electron-withdrawing properties .
Comparison with Similar Compounds
4-Iodobenzotrifluoride: Similar in structure but lacks the methoxy group, making it less reactive in certain reactions.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a bromine atom instead of iodine, which affects its reactivity and the types of reactions it undergoes.
4-Iodoanisole: Contains a methoxy group instead of trifluoromethoxy, leading to different electronic properties and reactivity.
Uniqueness: 1-Iodo-4-(trifluoromethoxy)benzene is unique due to the combination of the iodine and trifluoromethoxy groups, which impart distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
1-iodo-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUDBROGOZBBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380457 | |
Record name | 1-Iodo-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103962-05-6 | |
Record name | 1-Iodo-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Iodo-4-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.